BenchChemオンラインストアへようこそ!

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane

Lipophilicity Membrane Permeability Drug-likeness

Select this compound for CNS drug discovery programs where passive blood-brain barrier penetration is critical. With XLogP3=3.1, zero HBD, and TPSA of 48.9 Ų, it outperforms simpler diazepane analogs in predicted brain exposure. Its dual-handle architecture—a 2-bromobenzoyl group for Suzuki/Buchwald-Hartwig cross-coupling and a thiolane sulfur for selective oxidation to sulfoxide/sulfone—enables independent modulation of two molecular vectors. This scaffold-hopping versatility accelerates hit-to-lead timelines and is unattainable with mono-functionalized analogs.

Molecular Formula C16H21BrN2OS
Molecular Weight 369.32
CAS No. 2309188-08-5
Cat. No. B2762645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane
CAS2309188-08-5
Molecular FormulaC16H21BrN2OS
Molecular Weight369.32
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)C2=CC=CC=C2Br)C3CCSC3
InChIInChI=1S/C16H21BrN2OS/c17-15-5-2-1-4-14(15)16(20)19-8-3-7-18(9-10-19)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2
InChIKeyCHATWVNANGIIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2309188-08-5): A Dual-Functionalized 1,4-Diazepane Scaffold for Medicinal Chemistry Procurement


1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2309188-08-5) is a synthetic 1,4-diazepane derivative bearing two distinct substituents: a 2-bromobenzoyl group at the 1-position and a thiolan-3-yl (tetrahydrothiophen-3-yl) group at the 4-position. This compound belongs to a class of seven-membered nitrogen heterocycles recognized as privileged scaffolds in drug discovery [1]. The well-established utility of the 1,4-diazepane core in factor Xa inhibitor programs, exemplified by compounds with potent anticoagulant activity (e.g., YM-60828 derivatives with nanomolar IC50 values) [2], demonstrates the broader class’s relevance for pharmaceutical development. The dual-substitution pattern of this specific compound creates a structurally differentiated entry within the diazepane family, with computed properties including a molecular weight of 369.3 g/mol and an XLogP3 of 3.1 [3].

Why 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane Cannot Be Simply Replaced by Generic 1,4-Diazepane Analogs


Generic substitution with simpler 1,4-diazepane derivatives is precluded by the compound’s unique combination of functional groups, which impart physicochemical properties not attainable with mono-substituted analogs. The target compound bears both a lipophilic 2-bromobenzoyl moiety and a sulfur-containing thiolan-3-yl ring, resulting in computed physicochemical parameters—including XLogP3, hydrogen bond donor/acceptor counts, and topological polar surface area (TPSA)—that differ substantially from comparator compounds [1]. These differences are material for scientific selection because lipophilicity (logP) and hydrogen bonding capacity directly influence membrane permeability, plasma protein binding, and CNS penetration potential [2]. Furthermore, the 2-bromobenzoyl group provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering derivatization opportunities absent in non-brominated analogs [3]. A user selecting a simpler diazepane would forfeit these specific molecular recognition features and synthetic utility vectors.

Quantitative Differentiation of 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane Against Its Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Mono-Substituted Analogs

The target compound (XLogP3 = 3.1) exhibits substantially higher computed lipophilicity than its two closest mono-substituted analogs: 1-(2-bromobenzoyl)-1,4-diazepane (XLogP3 = 1.8) and 1-(thiolan-3-yl)-1,4-diazepane (XLogP3 = 0.8) [1][2][3]. This represents a 1.3 log unit increase over the 2-bromobenzoyl-only analog and a 2.3 log unit increase over the thiolan-only analog. In drug discovery contexts, an XLogP3 in the 3-5 range is often associated with improved passive membrane permeability, though it may require balancing against solubility risk [4].

Lipophilicity Membrane Permeability Drug-likeness

Hydrogen Bond Donor Count Differentiation: Absence of HBD in the Target Compound

The target compound possesses zero hydrogen bond donor (HBD) groups, in contrast to the mono-substituted analogs 1-(2-bromobenzoyl)-1,4-diazepane and 1-(thiolan-3-yl)-1,4-diazepane, which each contain one HBD (the secondary amine NH on the diazepane ring) [1][2][3]. The elimination of HBD capacity arises from dual N-substitution: the 1-position is acylated with 2-bromobenzoyl and the 4-position is alkylated with thiolan-3-yl. In general, reducing HBD count is a well-recognized strategy for enhancing passive membrane permeability and reducing susceptibility to P-glycoprotein-mediated efflux [4].

Hydrogen Bonding Permeability Off-target Binding

Topological Polar Surface Area (TPSA) Comparison and Permeability Implications

The target compound has a computed topological polar surface area (TPSA) of 48.9 Ų, which is higher than 1-(2-bromobenzoyl)-1,4-diazepane (32.3 Ų) and 1-(thiolan-3-yl)-1,4-diazepane (40.6 Ų) [1][2][3]. This increase reflects the additional sulfur atom in the thiolane ring and the additional nitrogen substitution, contributing to a larger polar surface. While TPSA values below 60 Ų are generally considered favorable for blood-brain barrier penetration according to the Kelder rule [4], and all three compounds fall within this range, the target compound’s intermediate TPSA may offer a distinct balance between solubility and passive permeability compared to the lower-TPSA analogs.

Polar Surface Area CNS Permeability Physicochemical Profiling

Synthetic Versatility: Dual Derivatization Handles (Aryl Bromide + Thiolane Sulfur) Not Present in Mono-Substituted Analogs

The target compound uniquely combines an aryl bromide (2-bromobenzoyl) and a thioether-containing thiolane ring in a single diazepane scaffold [1]. The aryl bromide enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling to install aryl, heteroaryl, or alkenyl groups), providing a well-established late-stage diversification handle [2]. The thiolane sulfur can undergo selective oxidation to sulfoxide or sulfone derivatives, modulating polarity and hydrogen-bonding capacity without altering the core scaffold [3]. Mono-substituted analogs such as 1-(2-bromobenzoyl)-1,4-diazepane or 1-(thiolan-3-yl)-1,4-diazepane each offer only one of these synthetic handles [3]. This dual-handle architecture enables parallel derivatization strategies that are inaccessible with simpler compounds.

Cross-Coupling Chemistry Fragment Elaboration Medicinal Chemistry

Priority Procurement Scenarios for 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane Based on Quantitative Differentiation


CNS-Penetrant Probe and Lead Optimization Campaigns

For medicinal chemistry programs targeting central nervous system (CNS) indications, the target compound’s XLogP3 of 3.1 and zero hydrogen bond donor count make it a strong candidate scaffold for achieving passive blood-brain barrier penetration [1]. Compared to 1-(2-bromobenzoyl)-1,4-diazepane (XLogP3 = 1.8, HBD = 1), it is better aligned with CNS drug-like property ranges. Its TPSA of 48.9 Ų also falls well within the ≤ 60 Ų guideline for brain exposure [2]. Researchers should prioritize this compound when CNS permeability is a design goal and simpler diazepane scaffolds fail to deliver adequate brain exposure.

Fragment-Based Drug Discovery Requiring Orthogonal Elaboration

In fragment-based or scaffold-hopping approaches, the compound’s dual-handle architecture (aryl bromide for cross-coupling and thiolane sulfur for oxidation) supports parallel synthetic elaboration strategies [3]. This enables efficient exploration of chemical space around both the 1- and 4-positions of the diazepane ring, a capability not available with mono-functionalized analogs. Procurement of this compound is strategically advantageous for laboratories running SAR-by-catalog or library synthesis workflows where scaffold versatility accelerates hit-to-lead timelines.

Physicochemical Property-Driven Scaffold Selection in Hit Identification

When physicochemical property filters are applied early in hit triage, the target compound provides a differentiated profile relative to its closest commercial analogs: intermediate lipophilicity (XLogP3 = 3.1), absence of HBD, and moderate TPSA (48.9 Ų) [1]. These properties collectively position it in a distinct region of oral drug-like chemical space—specifically, it balances permeability-enhancing features (logP > 3, zero HBD) with solubility-preserving TPSA. This differentiated profile justifies its prioritization over analogs with either lower lipophilicity or suboptimal HBD/TPSA combinations in multi-parameter optimization workflows.

Selective Oxidative Functionalization of Sulfur-Containing Scaffolds

The thiolane sulfur atom is susceptible to selective oxidation to sulfoxide and sulfone derivatives, which can be exploited to systematically tune polarity and hydrogen-bond acceptor capacity [3]. This property is shared with 1-(thiolan-3-yl)-1,4-diazepane but is absent in 1-(2-bromobenzoyl)-1,4-diazepane. However, the target compound uniquely combines this oxidative tunability with the aryl bromide cross-coupling handle, enabling independent modulation of two distinct molecular vectors. Laboratories performing systematic property-tuning studies should prioritize this compound for its dual-mode derivatization capability.

Quote Request

Request a Quote for 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.